tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group. This compound is notable for its applications in synthetic organic chemistry due to its unique reactivity patterns and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This reaction is mild and allows for the conversion of sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include various tert-butyl esters and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its reactivity as an ester. The tert-butyl group can undergo hydrolysis to form the corresponding carboxylic acid and tert-butyl alcohol. The compound can also participate in nucleophilic substitution reactions, where the carbonyl carbon is the primary site of attack by nucleophiles .
Comparison with Similar Compounds
Similar Compounds
tert-butyl acetate: Another tert-butyl ester with similar reactivity patterns.
tert-butyl benzoate: Features a benzene ring, offering different reactivity due to aromatic stabilization.
tert-butyl formate: A simpler ester with a formyl group instead of a pyrrolidine ring.
Uniqueness
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a dimethylamino carbonyl group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
UYDCRNHLCFHHFR-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Origin of Product |
United States |
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